Xylazine-d6 Hydrochloride

Description

Definitional Context and Nomenclature of Isotopically Labeled Analogues

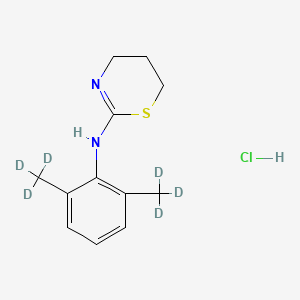

Xylazine-d6 (B1513463) Hydrochloride is a stable isotope-labeled analog of Xylazine (B1663881) Hydrochloride. The designation "d6" or "-d6" indicates that six hydrogen atoms in the xylazine molecule have been replaced by deuterium (B1214612), a stable isotope of hydrogen. caymanchem.comsigmaaldrich.com Specifically, in Xylazine-d6, the hydrogen atoms on the two methyl groups of the dimethylphenyl ring are substituted with deuterium. caymanchem.com

The nomenclature for isotopically modified compounds follows a system established by the International Union of Pure and Applied Chemistry (IUPAC). qmul.ac.uk For an isotopically substituted compound, the name is formed by inserting the nuclide symbol(s) in parentheses before the part of the name that is isotopically substituted. qmul.ac.ukiupac.org For a specifically labeled compound, which is a mixture of the isotopically substituted compound and the analogous unmodified compound, the nuclide symbol is enclosed in square brackets. acdlabs.comqmul.ac.uk The symbol for a nuclide includes the mass number as a left superscript to the element's atomic symbol (e.g., ²H for deuterium). qmul.ac.ukqmul.ac.uk Therefore, the formal chemical name for Xylazine-d6 is N-[2,6-bis(trideuteriomethyl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine. nih.gov

Table 1: Chemical Properties of Xylazine-d6 Hydrochloride

| Property | Value |

|---|---|

| Chemical Name | N-[2,6-bis(trideuteriomethyl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine;hydrochloride nih.gov |

| CAS Number | 1795020-86-8 nih.govlgcstandards.comclearsynth.com |

| Molecular Formula | C₁₂D₆H₁₁ClN₂S lgcstandards.com |

| Molecular Weight | 262.83 g/mol nih.gov |

The Foundational Significance of Deuterated Internal Standards in Analytical Chemistry

In quantitative analytical chemistry, particularly in techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is a crucial component for ensuring robust and reliable results. aptochem.comresearchgate.net An internal standard is a compound of known concentration that is added to a sample before analysis to correct for variations that can occur during sample preparation, injection, and ionization. aptochem.com

Deuterated compounds, such as this compound, are considered the gold standard for use as internal standards in mass spectrometry-based bioanalysis. caymanchem.comaptochem.combiomol.com Their significance stems from several key properties:

Co-elution: A deuterated internal standard is chemically almost identical to the non-labeled analyte (the compound of interest). This means it behaves in the same way during sample extraction and chromatographic separation, a characteristic known as co-elution. aptochem.com

Mass Difference: Despite their similar chemical behavior, the deuterated standard has a higher mass than the analyte due to the presence of heavier deuterium atoms instead of hydrogen (protium). clearsynth.com This mass difference allows the mass spectrometer to easily distinguish between the analyte and the internal standard. aptochem.com

Improved Accuracy and Precision: By comparing the instrument's response for the analyte to the known concentration of the internal standard, analysts can accurately quantify the analyte's concentration. clearsynth.com This method effectively compensates for loss of analyte during sample processing and corrects for fluctuations in instrument performance, such as ionization variability in the mass spectrometer source. aptochem.com

Matrix Effect Compensation: Biological and environmental samples are often complex matrices containing numerous compounds that can interfere with the analysis, either suppressing or enhancing the analyte's signal. clearsynth.com Because the deuterated internal standard is affected by these "matrix effects" in the same way as the analyte, its use allows for reliable correction, leading to more accurate measurements. clearsynth.com

Table 2: Comparison of Hydrogen and Deuterium Isotopes

| Property | Hydrogen (Protium) | Deuterium |

|---|---|---|

| Symbol | ¹H | ²H or D ontosight.aiiitk.ac.in |

| Nucleus Composition | 1 proton, 0 neutrons ontosight.aiiitk.ac.in | 1 proton, 1 neutron ontosight.aiiitk.ac.in |

| Atomic Weight (u) | ~1.008 | ~2.014 ontosight.aiiitk.ac.invedantu.com |

Current Research Imperatives for Xylazine and the Role of its Deuterated Form

Initially synthesized in 1962, xylazine is an α2-adrenergic receptor agonist used in veterinary medicine. caymanchem.commdpi.com In recent years, however, xylazine has emerged as a significant adulterant in the illicit drug supply, frequently found in combination with opioids like fentanyl. caymanchem.comnih.govrowan.edu This trend has created an urgent need for validated analytical methods to detect and quantify xylazine in complex matrices such as clinical and forensic samples, including blood, urine, and oral fluid. researchgate.netmdpi.comnih.govnih.gov

The development of robust and accurate analytical methods is a primary research imperative. researchgate.netnih.gov Techniques such as LC-MS/MS are considered the gold standard for this purpose due to their high sensitivity and specificity. researchgate.netnih.gov In this context, this compound plays a critical role. caymanchem.com It is used as an internal standard for the precise quantification of xylazine in various research and forensic applications. caymanchem.combiomol.com The use of Xylazine-d6 ensures that the measurements are accurate, which is vital for post-mortem toxicology to understand the role of xylazine in overdose deaths, for clinical diagnostics, and for public health surveillance. researchgate.net The ability to reliably measure xylazine concentrations helps researchers and public health officials to understand its pharmacokinetics, assess exposure levels in populations, and clarify its role in the evolving drug overdose crisis. mdpi.comresearchgate.net

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C12H17ClN2S |

|---|---|

Molecular Weight |

262.83 g/mol |

IUPAC Name |

N-[2,6-bis(trideuteriomethyl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine;hydrochloride |

InChI |

InChI=1S/C12H16N2S.ClH/c1-9-5-3-6-10(2)11(9)14-12-13-7-4-8-15-12;/h3,5-6H,4,7-8H2,1-2H3,(H,13,14);1H/i1D3,2D3; |

InChI Key |

QYEFBJRXKKSABU-TXHXQZCNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1=C(C(=CC=C1)C([2H])([2H])[2H])NC2=NCCCS2.Cl |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC2=NCCCS2.Cl |

Origin of Product |

United States |

Chemical Synthesis and Structural Characterization of Deuterated Xylazine Analogues

Synthetic Methodologies for Site-Specific Deuteration

The synthesis of Xylazine-d6 (B1513463) Hydrochloride generally follows established pathways for its non-deuterated counterpart, with the key modification being the use of a deuterated precursor to achieve site-specific isotopic labeling. The most common synthetic routes for xylazine (B1663881) involve the reaction of 2,6-dimethylaniline (B139824) with other reagents to construct the dihydrothiazine ring. chemicalbook.comchemrxiv.org

To produce Xylazine-d6, the synthesis begins with 2,6-xylidine-d6 (also known as 2,6-dimethylaniline-d6). caymanchem.com In this precursor, the six hydrogen atoms on the two methyl groups attached to the phenyl ring are replaced with deuterium (B1214612) atoms. caymanchem.comcaymanchem.com A typical synthesis involves reacting N-(2,6-dimethylphenyl)thiourea (formed from 2,6-xylidine) with a compound like 3-amino-1-propanol, followed by cyclization induced by hydrochloric acid. chemrxiv.org By starting with 2,6-xylidine-d6, the resulting xylazine molecule incorporates the deuterium atoms specifically at the two methyl groups, yielding N-(2,6-bis(methyl-d3)phenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine (Xylazine-d6). caymanchem.com Subsequent treatment with hydrochloric acid affords the final hydrochloride salt.

This method ensures that the deuterium labels are in a stable position on the molecule, far from any sites of potential chemical exchange, which is crucial for its use as an internal standard.

Isotopic Purity Assessment and Stereochemical Considerations

Assessing the isotopic purity of Xylazine-d6 Hydrochloride is essential for its function as an analytical standard. The goal is to determine the percentage of the compound that is fully deuterated (d6) versus partially deuterated (d5, d4, etc.) or non-deuterated (d0) isotopologues. High-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC-MS/MS), is the primary technique for this evaluation. nih.govrsc.orgresearchgate.net This method can distinguish the subtle mass differences between the various isotopologues, and their relative signal abundances are used to calculate the isotopic distribution. nih.gov

Commercial suppliers provide certificates of analysis with detailed isotopic purity data. For example, one batch of this compound was reported to have an isotopic distribution as detailed in the table below. scbt.com

| Isotopologue | Abundance |

| d6 | 92.54% |

| d5 | 5.84% |

| d4 | 1.6% |

| d0 | 0% |

This table presents example data of isotopic purity for a specific batch of this compound as reported by a commercial supplier. scbt.com

Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to confirm the positions of the deuterium labels and provide additional insight into the isotopic enrichment. rsc.org

Regarding stereochemistry, the this compound molecule does not possess any chiral centers, and therefore, there are no stereoisomers to consider. The site-specific deuteration on the methyl groups does not introduce any stereochemical complexity. nih.gov

Advanced Spectroscopic Characterization of this compound

Rigorous spectroscopic analysis is necessary to confirm the chemical structure and identity of this compound.

Mass Spectrometry (MS): This is a definitive technique for confirming the molecular weight and elemental composition. For this compound, the deuteration leads to a higher mass compared to the unlabeled compound. High-resolution mass spectrometry provides a precise mass measurement that can confirm the molecular formula. scbt.com LC-MS/MS is considered the gold standard for its analysis in various matrices. researchgate.netnih.gov

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁D₆ClN₂S | scbt.com |

| Molecular Weight | 262.83 | scbt.com |

| Exact Mass (Free Base) | 226.1477 | caymanchem.comscbt.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy confirms the structural integrity and verifies the specific locations of the deuterium atoms.

¹H NMR: In the ¹H NMR spectrum of non-deuterated xylazine, a characteristic singlet appears around δ 2.04-2.17 ppm, which integrates to six protons corresponding to the two methyl groups on the phenyl ring. chemrxiv.org For Xylazine-d6, this signal is absent, providing clear evidence of successful deuteration at these sites. The signals for the aromatic protons and the protons on the dihydrothiazine ring remain. chemrxiv.orgchemicalbook.com

¹³C NMR: In the ¹³C NMR spectrum, the signals corresponding to the deuterated methyl carbons would be observed as multiplets with significantly lower intensity due to C-D coupling and the longer relaxation time of deuterated carbons.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the principal functional groups within the molecule. The spectrum would show characteristic absorption bands for the N-H, C-H, C=N, and C-S bonds, consistent with the structure of the thiazine (B8601807) ring and the substituted phenyl group. chemicalbook.com

Quantitative Bioanalytical and Environmental Methodologies Employing Xylazine D6 Hydrochloride

Chromatographic Separation Techniques Integrated with Mass Spectrometry

The combination of chromatographic separation with mass spectrometry is the cornerstone for the selective and sensitive detection of xylazine (B1663881). Xylazine-d6 (B1513463) hydrochloride is frequently employed in these methods to enhance quantitative accuracy.

LC-MS/MS is a widely adopted technique for the determination of xylazine in diverse samples, including bodily fluids and wastewater, due to its high sensitivity and specificity. nih.govchromatographyonline.com The use of Xylazine-d6 hydrochloride as an internal standard is a common practice in these applications. msacl.orgcabidigitallibrary.org

In a study analyzing xylazine in wastewater, a method was developed using an internal standard approach with deuterated xylazine (xylazine-d6) to ensure accurate quantification. nih.gov This method involved spiking samples with xylazine-d6 and comparing the signal of the native xylazine to the deuterated standard, which accounts for matrix effects and instrumental variations. nih.gov The limit of detection for xylazine was established at 0.1 ng/L. nih.govmedrxiv.org Another study focused on the analysis of nitazenes and xylazine in wastewater also utilized xylazine-d6 as a deuterated analogue in their LC-MS/MS method. researchgate.net

For the analysis of xylazine in animal tissues, such as swine kidney, LC-MS/MS methods have been validated using xylazine-d6 as an internal standard. cabidigitallibrary.org In one such method, a working concentration level of 50 µg/kg was assigned for xylazine. cabidigitallibrary.org Similarly, a method for detecting xylazine and its metabolite, 2,6-xylidine, in animal tissues like liver, meat, kidney, and fat employed LC-MS/MS. nih.gov This method achieved a limit of detection of 0.06 µg/kg and a limit of quantitation of 0.2 µg/kg for xylazine. nih.govresearchgate.net

Furthermore, LC-MS/MS has been applied to the analysis of xylazine in post-mortem specimens, where trace levels of the analyte may be present. core.ac.uk A multidimensional liquid chromatography tandem mass spectrometry method for ketamine and xylazine in rat tissue demonstrated a limit of detection of 0.01 ng/mL. researchgate.net

The following table summarizes the application of LC-MS/MS with this compound in different matrices:

| Matrix | Internal Standard | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |

| Wastewater | Xylazine-d6 | 0.1 ng/L | - | nih.govmedrxiv.org |

| Swine Kidney | Xylazine-d6 | - | 50 µg/kg (WCL) | cabidigitallibrary.org |

| Animal Tissues (liver, meat, kidney, fat) | - | 0.06 µg/kg | 0.2 µg/kg | nih.gov |

| Rat Tissue | - | 0.01 ng/mL | - | researchgate.net |

| Urine | Xylazine-d6 | >=1 ng/mL | - | msacl.org |

WCL: Working Concentration Level

GC-MS is another powerful technique for the determination of xylazine, often following a derivatization step to improve the volatility and thermal stability of the analyte. mdpi.com this compound is also utilized as an internal standard in GC-MS methods to ensure accurate quantification. sigmaaldrich.comresearchgate.net

A method for the determination of xylazine in human whole blood employed solid-phase extraction followed by GC-MS. nih.gov While this particular study used protriptyline (B1194169) as an internal standard, it highlights the applicability of GC-MS for xylazine analysis in biological fluids. nih.gov The limits of detection and quantitation were 2 ng/mL and 10 ng/mL, respectively. nih.gov

In another study, a GC-MS method was developed to determine xylazine and ketamine in rat brain, using xylazine-d6 as the internal standard. researchgate.net This method demonstrated good linearity and precision for xylazine. researchgate.net The limit of quantification for xylazine was approximately 0.17 µg/g of brain tissue. researchgate.net

GC-MS has also been used to identify xylazine in the contents of exchanged needles from intravenous drug users, indicating its utility in forensic investigations. nih.gov The analysis confirmed the presence of xylazine often in combination with other drugs like heroin and cocaine. nih.gov

The table below outlines the use of GC-MS for xylazine analysis:

| Matrix | Internal Standard | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |

| Human Whole Blood | Protriptyline | 2 ng/mL | 10 ng/mL | nih.gov |

| Rat Brain | Xylazine-d6 | - | ~0.17 µg/g | researchgate.net |

| Spiked Beverages | - | - | - | analis.com.my |

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the confident identification of compounds by determining their elemental composition. mdpi.com This technique is particularly valuable for the unambiguous identification of xylazine and its metabolites in complex matrices. cfsre.org

A study described a non-target acquisition method using a SCIEX X500R system for the simultaneous screening and quantitation of xylazine in human whole blood. cfsre.org This HRMS approach allowed for the confirmation of xylazine by searching the acquired MS/MS spectra against a user-generated library. cfsre.org The high resolving power of HRMS can be crucial in distinguishing xylazine from other co-eluting substances with similar nominal masses. mdpi.com

Advanced Sample Preparation Strategies for Diverse Matrices

Effective sample preparation is critical for removing interfering substances from the matrix and concentrating the analyte of interest prior to instrumental analysis. The use of this compound as an internal standard during sample preparation helps to correct for any analyte loss during the extraction process.

Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of xylazine from various matrices. nih.gov It offers advantages over liquid-liquid extraction, including higher recovery, reduced solvent consumption, and the potential for automation. nih.gov

For the analysis of xylazine in wastewater, a common SPE protocol involves using Oasis MCX cartridges, which are mixed-mode cation exchange sorbents. medrxiv.org The samples are typically acidified before being loaded onto the pre-conditioned cartridge. medrxiv.org After washing to remove impurities, the analytes are eluted with a mixture of organic solvents. medrxiv.org In one study, a 1000-fold concentration factor was achieved using an SPE method for analyzing nitazenes and xylazine in wastewater. researchgate.net

In the analysis of animal tissues, SPE is also a preferred extraction technique. wur.nl For instance, a method for determining sedatives and β-blockers in animal tissue utilized SPE for sample cleanup. wur.nl Similarly, a robust SPE method was developed for analyzing xylazine and other adulterants in bodily fluids. chromatographyonline.com Mixed-mode SPE sorbents have been shown to provide superior cleanup and higher recoveries for xylazine and ketamine from complex biological matrices like rat tissue homogenates. waters.com

The following table summarizes key aspects of SPE protocols for xylazine:

| Matrix | SPE Sorbent | Key Steps | Reference |

| Wastewater | Oasis MCX | Acidification, Loading, Washing, Elution | medrxiv.org |

| Wastewater | UCT XtracT Clean Screen | 1000-fold concentration | researchgate.net |

| Swine Kidney | C18 | Homogenization, Dilution, Elution with basified methanol | cabidigitallibrary.org |

| Rat Tissue | Oasis MCX | Homogenization, Dilution, Elution with MeOH with 5% formic acid | waters.com |

Liquid-liquid extraction (LLE) is a traditional and effective method for extracting analytes from aqueous samples into an immiscible organic solvent. nih.gov Miniaturized versions of LLE have been developed to reduce solvent consumption and sample volume.

A GC-MS method for the determination of ketamine and xylazine in rat brain utilized a liquid-liquid extraction procedure. researchgate.net This technique required only 0.5g of the brain sample. researchgate.net Similarly, for the analysis of xylazine and its metabolite in animal tissues, samples were extracted with acetonitrile (B52724) and further cleaned up with hexane. nih.gov

While SPE is often favored for its advantages, LLE remains a valuable technique, particularly when dealing with specific sample types or when SPE method development is challenging. researchgate.netnih.gov

Multidimensional Chromatography for Enhanced Matrix Cleanup

In the analysis of xylazine from complex biological and environmental samples, matrix components can significantly interfere with detection and quantification, necessitating robust cleanup procedures. Multidimensional chromatography (MDC), particularly two-dimensional liquid chromatography (2D-LC), has emerged as a powerful technique to enhance selectivity and reduce sample preparation time. researchgate.netresearchgate.net This approach utilizes two columns with different stationary phases to achieve a higher degree of separation than is possible with a single-column system.

One common configuration is the "trap and elute" method, where the initial sample extract is loaded onto a first-dimension "trap" column. This column retains the analyte of interest, like xylazine, while allowing a significant portion of the interfering matrix components to be washed away. The retained analyte is then eluted onto a second-dimension analytical column for final separation and detection, often by tandem mass spectrometry (MS/MS). waters.comcore.ac.uk This technique effectively combines sample cleanup and analytical separation into a single automated process.

Another advanced 2D-LC approach is at-column dilution, which has been successfully applied to the analysis of xylazine. researchgate.netresearchgate.net In this setup, the eluate from the first dimension is diluted with a weaker solvent before being transferred to the second-dimension column. This process helps to focus the analyte band at the head of the second column, improving peak shape and resolution. The use of multidimensional chromatography with at-column dilution can significantly shorten sample preparation time from hours to as little as 30 minutes, while still enabling the detection of sub-ng/mL concentrations. researchgate.netresearchgate.net

Studies analyzing xylazine in challenging matrices such as animal tissues (e.g., liver, kidney, brain) and post-mortem samples have demonstrated the utility of 2D-LC systems. researchgate.netwaters.comcore.ac.uk For instance, a method using a 2D UPLC (Ultra-Performance Liquid Chromatography) configuration allowed for a total run time of just 10 minutes, highlighting the efficiency of MDC in forensic toxicology casework where rapid and reliable results are crucial. researchgate.netresearchgate.net The use of this compound as an internal standard in these methods is critical for ensuring accurate quantification by compensating for any analyte loss or signal variation during the complex chromatographic process. core.ac.uk

Rigorous Method Validation and Performance Evaluation Parameters

The reliability of any quantitative method hinges on a thorough validation process that characterizes its performance. For methods employing this compound as an internal standard, validation is typically performed in accordance with guidelines from bodies like the Scientific Working Group for Forensic Toxicology (SWGTOX). oup.com This ensures that the method is accurate, precise, and fit for its intended purpose, whether for clinical toxicology, forensic investigation, or environmental monitoring.

Determination of Analytical Sensitivity (Limits of Detection and Quantification)

Analytical sensitivity is defined by the Limit of Detection (LOD) and the Lower Limit of Quantification (LLOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LLOQ is the lowest concentration that can be measured with acceptable accuracy and precision. rmtcnet.com The use of this compound as an internal standard is instrumental in achieving the low detection limits required for trace analysis in various matrices.

Methods utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) have demonstrated exceptional sensitivity for xylazine. For example, in postmortem blood analysis, an LLOQ of 0.2 ng/mL has been established. nih.gov In urine samples, validated methods have achieved LLOQs of 1 ng/mL and 2 ng/mL. oup.comresearchgate.net Environmental analysis of wastewater has pushed sensitivity even further, with a reported LOD of 0.1 ng/L. nih.gov For highly sensitive applications, such as analysis in equine serum, methods have reached an LOD of 5 pg/mL (0.005 ng/mL) and an LOQ of 10 pg/mL (0.01 ng/mL). rmtcnet.com The ability to detect such trace amounts is critical for post-mortem toxicology and environmental surveillance. researchgate.net

| Matrix | Limit of Detection (LOD) | Lower Limit of Quantification (LLOQ) | Reference |

|---|---|---|---|

| Postmortem Blood | Not Reported | 0.2 ng/mL | nih.gov |

| Urine | Not Reported | 1 ng/mL | oup.com |

| Urine | Not Reported | 2 ng/mL | researchgate.net |

| Oral Fluid | Not Reported | 0.1 ng/mL | nih.gov |

| Wastewater | 0.1 ng/L | Not Reported | nih.gov |

| Equine Serum | 5 pg/mL | 10 pg/mL | rmtcnet.com |

| Tissue | 0.01 ng/mL | Not Reported | researchgate.net |

Evaluation of Linearity, Accuracy, and Precision Across Dynamic Ranges

A cornerstone of method validation is demonstrating linearity, accuracy, and precision. Linearity refers to the ability of the method to produce results that are directly proportional to the concentration of the analyte over a specified range. Accuracy measures the closeness of the measured value to the true value, often expressed as percent bias. Precision evaluates the degree of agreement among a series of measurements, typically reported as the coefficient of variation (CV) or relative standard deviation (RSD).

Quantitative methods for xylazine that employ this compound consistently demonstrate excellent linearity, with coefficients of determination (R²) often exceeding 0.99. oup.comresearchgate.netnih.govcabidigitallibrary.org The dynamic ranges can be quite broad, accommodating the wide concentration variations seen in different sample types. For instance, a method validated for urine showed linearity from 1 to 10,000 ng/mL, while a method for wastewater was linear from 0.1 to 100 ng/L. oup.comnih.gov In plasma and urine, linear calibration curves have been prepared from 0.5 to 2,000 ng/mL and 5 to 5,000 ng/mL, respectively. researchgate.netoup.com

Accuracy and precision are assessed at multiple concentrations across the dynamic range. Validated methods report bias and precision values well within the commonly accepted criteria of ±20% (or ±25% at the LLOQ). nih.gov One study in postmortem blood reported bias from -13.1% to 4.6% and precision from -13.14% to 10.3%. nih.gov Another study in urine demonstrated inter-day precision CVs below 9% and intra-day CVs below 12%. oup.com The use of the deuterated internal standard, this compound, is crucial for achieving this high level of accuracy and precision by correcting for variability during sample preparation and instrumental analysis. nih.gov

| Matrix | Linear Range | Linearity (R²) | Accuracy (% Bias) | Precision (% CV / RSD) | Reference |

|---|---|---|---|---|---|

| Urine | 2 - 500 ng/mL | 0.9995 | Not Reported | Intra-assay: <5.0%; Inter-assay: <15.0% | researchgate.net |

| Postmortem Blood | 0.2 - 100 ng/mL | Not Reported | -13.1 to 4.6% | -13.14 to 10.3% | nih.gov |

| Urine | 1 - 10,000 ng/mL | 0.9972 | Not Reported | Inter-day: 5.99 - 8.71%; Intra-day: 0.14 - 11.86% | oup.com |

| Wastewater | 0.1 - 100 ng/L | 0.996 | Not Reported | Not Reported | nih.gov |

| Liver Extract | 0.05 - 10 ng/mL (ppb) | 0.998 | 93% Recovery | Not Reported | waters.com |

| Porcine Kidney | 0 - 2x MRL | >0.99 | 80 - 110% Recovery | Not Reported | cabidigitallibrary.org |

Assessment of Matrix Effects and Selectivity

Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous substances, or other drugs. nih.gov Matrix effects, a common challenge in LC-MS/MS, refer to the suppression or enhancement of analyte ionization caused by co-eluting compounds from the sample matrix.

Significant matrix effects have been observed in the analysis of xylazine in various biological samples. nih.govcabidigitallibrary.org However, the use of a stable isotope-labeled internal standard like this compound is the most effective strategy to mitigate this issue. Because this compound is chemically identical to the analyte, it co-elutes and experiences nearly identical ionization suppression or enhancement. nih.gov By calculating the ratio of the analyte signal to the internal standard signal, these variations are normalized, ensuring accurate quantification. One study explicitly noted that while matrix effects were prominent for xylazine, they were deemed acceptable because the deuterated internal standard experienced a comparable effect. nih.gov

Selectivity is typically evaluated by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte and internal standard. Validated methods for xylazine report no significant interferences from endogenous matrix components or other common drugs, confirming the high selectivity of the LC-MS/MS techniques employed. nih.gov This ensures that the measured signal is exclusively from xylazine, providing confidence in the reported results.

Pharmacokinetic and Metabolic Investigations Facilitated by Labeled Xylazine in Preclinical Models

Elucidation of Xylazine (B1663881) Metabolic Pathways Using Isotopic Tracers

Isotopic tracers have proven invaluable in delineating the metabolic fate of xylazine. By substituting hydrogen atoms with deuterium (B1214612) in the xylazine molecule (creating Xylazine-d6), researchers can readily distinguish it from its endogenous counterparts and metabolites using mass spectrometry. frontiersin.org This approach facilitates a comprehensive investigation of its biotransformation pathways.

The metabolism of xylazine is extensive, with a significant portion of the drug undergoing biotransformation in the liver, primarily by cytochrome P450 enzymes. researchgate.netmdpi.com Phase I reactions, which include oxidation, hydroxylation, and dealkylation, are the initial steps in this process. mdpi.comusdoj.gov

Studies in various animal models, including rats, horses, and cattle, have identified several Phase I metabolites. mdpi.comresearchgate.net The primary biotransformation pathway is believed to involve the breakdown of the thiazine (B8601807) ring, leading to the formation of 2,6-dimethylaniline (B139824) (DMA), a major metabolite. usdoj.govoup.comwww.gov.uk Other identified Phase I metabolites include hydroxylated derivatives of xylazine, such as p-hydroxy-xylazine, which has been identified as a major metabolite in rats. koreascience.kr Additionally, 2,6-dimethylphenylisothiocyanate and 2,6-dimenthyl-4-hydroxy-aniline have also been detected in rat urine. koreascience.kr In horses, at least seven metabolites have been identified in urine. researchgate.net The use of radiolabeled xylazine has revealed the presence of approximately 20 different metabolites in rat urine and bile, although not all have been structurally identified. fao.orginchem.org

The utilization of Xylazine-d6 (B1513463) as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods allows for the accurate quantification of xylazine and its metabolites in biological samples. frontiersin.org This technique involves adding a known amount of the labeled standard to the sample, enabling precise measurement by comparing the mass spectrometric signals of the labeled and unlabeled compounds. frontiersin.org

Following Phase I biotransformation, the resulting metabolites can undergo Phase II conjugation reactions, which involve the addition of endogenous molecules to increase their water solubility and facilitate their excretion. These conjugation products primarily include glucuronide and sulfate (B86663) forms of the phenolic metabolites. mdpi.comusdoj.gov

Studies utilizing radiolabeled xylazine have shown that the majority of the administered dose is excreted in the urine. fao.orginchem.org In rats, approximately 70% of an administered dose is eliminated through urine, with the remaining 30% excreted in feces. inchem.org The ratio of urinary to fecal excretion of radiolabeled xylazine has been reported to be approximately 7:3. fao.org In cattle, the excretion of radiolabeled xylazine was found to be complete within 74 hours, with a urine to feces radioactivity ratio of 3:1. fao.org

Less than 1% of the parent xylazine compound is typically recovered unchanged in cattle urine, indicating extensive metabolic clearance. mdpi.comfao.org The main metabolite in cattle urine, 2,6-xylidine, is excreted in both free and conjugated forms. inchem.org Similarly, in rats, only about 8% of the parent compound is recovered in the urine. fao.org The main metabolite in rats, p-hydroxy-xylazine, is primarily excreted in its conjugated form. koreascience.kr

Comparative Pharmacokinetic Studies in Animal Species

The pharmacokinetics of xylazine exhibit notable variations across different animal species. fao.org These differences are largely attributed to variations in metabolic rates and pathways. fao.orgfao.org

Xylazine is rapidly absorbed following administration. mdpi.com Due to its lipophilic nature, xylazine has a large apparent volume of distribution, ranging from 1.9 to 2.5 L/kg in species such as horses, cattle, sheep, and dogs, indicating extensive distribution into tissues. fao.orgfao.orgwikipedia.org Peak plasma concentrations are typically reached within 12 to 14 minutes after administration in most species. researchgate.netwikipedia.org

Radiolabeled studies in cattle have shown that total residues, measured as xylazine equivalents, are highest at the injection site, followed by the liver and kidney. fao.org In sheep, injection site residues declined significantly within 20 hours, while peripheral muscle concentrations remained detectable during this period. fao.org Studies in cattle have shown that concentrations of xylazine and its metabolite, 2,6-dimethylaniline, were below the limit of quantitation (10 µg/kg) by 72 hours in tissues and 12 hours in milk. nih.gov

Xylazine is characterized by a short terminal half-life in most species, indicating rapid elimination from the body. fao.org This short half-life means that xylazine concentrations decrease to undetectable levels within a few hours. fao.orgfao.org

The elimination half-life varies among species, being approximately 50 minutes in horses, 36 minutes in cattle, 25 minutes in sheep, and 30 minutes in dogs following intravenous administration. fao.org Total body clearance also shows significant species variation, being fastest in sheep and dogs and slowest in horses. fao.org This variation in clearance is primarily attributed to differences in metabolic clearance, highlighting the species-specific differences in the rate of drug metabolism. fao.orgfao.org

Table 1: Comparative Pharmacokinetic Parameters of Xylazine (Intravenous Administration)

| Species | Elimination Half-life (t½) (min) | Total Body Clearance (CLb) (ml/min/kg) | Volume of Distribution (Vd) (L/kg) |

| Horse | 50 fao.org | 21 fao.org | 2.4 fao.org |

| Cattle | 36 fao.org | 42 fao.org | 1.9 fao.org |

| Sheep | 25 fao.org | 83 fao.org | 2.7 fao.org |

| Dog | 30 fao.org | 81 fao.org | 2.5 fao.org |

Data compiled from studies on the intravenous administration of xylazine. fao.org

Application of Xylazine-d6 Hydrochloride in Biological Matrix Analysis

This compound plays a crucial role as an internal standard in the quantitative analysis of xylazine in various biological matrices, including plasma, urine, and tissues. frontiersin.orgwur.nl The use of a deuterated internal standard is a gold-standard technique in mass spectrometry-based bioanalysis.

In methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), Xylazine-d6 is added to the biological sample before extraction and analysis. frontiersin.orgnih.gov Because Xylazine-d6 has nearly identical chemical and physical properties to xylazine, it behaves similarly during sample preparation and analysis. However, due to its higher mass, it can be distinguished from the non-labeled xylazine by the mass spectrometer. frontiersin.org

This co-analysis allows for the correction of any analyte loss that may occur during the extraction, cleanup, and ionization processes, thereby improving the accuracy and precision of the quantification. frontiersin.org For instance, in a study determining xylazine in horse plasma, a known amount of Xylazine-d6 was added to the plasma sample, which was then processed and analyzed by LC-MS/MS. frontiersin.org The ratio of the peak area of xylazine to that of Xylazine-d6 was used to calculate the concentration of xylazine in the original sample. This stable isotope dilution method is essential for obtaining reliable pharmacokinetic data and for monitoring residue levels in tissues and milk. nih.gov

Quantification in Animal Tissues (e.g., Brain, Liver, Kidney, Muscle, Fur, Bone)

The quantification of xylazine in various animal tissues is essential for determining its distribution and persistence. The use of labeled xylazine, either as a deuterated standard or a radiolabel, has been pivotal in these investigations.

Methodologies like LC-MS/MS are considered highly sensitive and reproducible for the accurate quantification of xylazine and its metabolites in animal-derived food products and research tissues. nih.gov For instance, a method developed for analyzing xylazine in the liver, meat (muscle), kidney, and fat of cattle and goats reported limits of detection (LOD) and quantification (LOQ) of 0.06 µg/kg and 0.2 µg/kg, respectively, with recoveries ranging from 63.5% to 90.8%. nih.gov

In rat models, Ultra-Performance Liquid Chromatography (UPLC) with 2D technology has been employed to quantify xylazine in tissues including the spleen, kidney, brain, heart, and liver, achieving a quantification limit of 50 parts per trillion (ppt) from a 1-gram sample. waters.com Another study focusing on rat brain analysis using GC-MS with Xylazine-d6 as an internal standard established a linear range between 0.86 and 34.4 µg/g of brain tissue, with an LOQ of approximately 0.17 µg/g. researchgate.net

The analysis of keratinous matrices like fur and calcified tissues such as bone presents unique challenges due to their complex nature. Multidimensional chromatography has been successfully used to analyze xylazine in rat fur and bones, yielding a linear dynamic range of 2 pg/mL to 1 ng/mL with Xylazine-d6 as an internal standard. core.ac.uk

Studies using 14C-radiolabeled xylazine in cattle have also provided insights into residue depletion. These studies showed that total residues (measured as xylazine equivalents) in the kidney and liver were between 0.009-0.020 mg/kg and 0.022-0.050 mg/kg, respectively, at 72 hours post-administration. fao.org

| Animal Model | Tissue | Methodology | Internal Standard | Key Findings (Concentration/Limit of Quantification) | Source |

|---|---|---|---|---|---|

| Rat | Brain | GC-MS | Xylazine-d6 | LOQ: ~0.17 µg/g | researchgate.net |

| Rat | Liver, Kidney, Spleen, Heart | UPLC with 2D Technology | Ketamine-d6 | LOQ: 50 ppt (B1677978) (0.05 ng/g); Liver recovery: 93% | waters.com |

| Cattle, Goat | Kidney, Liver, Muscle (Meat), Fat | LC-MS/MS | Not specified | LOQ: 0.2 µg/kg | nih.gov |

| Rat | Fur, Bone | Multidimensional LC-MS/MS | Xylazine-d6 | Linear Dynamic Range: 2 pg/mL - 1 ng/mL | core.ac.uk |

| Cattle | Kidney, Liver | Radiolabel Depletion Study | 14C-Xylazine | Residues at 72h: 0.009-0.050 mg/kg | fao.org |

| Bovine, Porcine | Kidney | LC-MS/MS | Xylazine-d6 | Validated working range: 2.5–25.0 µg kg−1 | nih.gov |

Detection in Animal Biological Fluids (e.g., Urine, Plasma)

The analysis of biological fluids like plasma and urine is fundamental to understanding the absorption, metabolism, and excretion kinetics of xylazine. Xylazine-d6 is frequently used as an internal standard in these analyses to ensure accuracy. frontiersin.org

In horses, plasma samples have been analyzed by LC-MS/MS to determine xylazine concentrations. frontiersin.org The methodology involved adding Xylazine-d6 as an internal standard to plasma, followed by protein precipitation with acetonitrile (B52724) before injection into the LC-MS/MS system. frontiersin.org The specific mass transition monitored for Xylazine-d6 was 227.0 → 169.8. frontiersin.org Studies in goats have also investigated the impact of xylazine on the pharmacokinetics of other drugs by measuring plasma concentrations. mdpi.com

Urine is a primary route of excretion for xylazine and its metabolites. mdpi.com Studies in rats and cattle using 14C-labeled xylazine showed that a significant portion of the administered radioactivity is recovered in the urine. fao.orgusda.gov The ratio of radioactivity between urine and feces in cattle was found to be approximately 3:1. fao.org Research indicates that xylazine is extensively metabolized, with less than 1% of the drug excreted unchanged in the urine of cows and about 8% in rats. mdpi.com

Sensitive methods have been developed for the simultaneous detection of xylazine and its metabolites in urine. An LC-MS/MS method for bovine and porcine urine was validated with a working range of 2.5–25.0 μg kg−1, using Xylazine-d6 as the internal standard. nih.gov Another method using Ultra High Performance Liquid Chromatography coupled with Quadrupole-Time of Flight Mass Spectrometry (UHPLC-QTOF) established a limit of detection for xylazine in urine at 0.4 ng/mL. nih.gov

| Animal Model | Biological Fluid | Methodology | Internal Standard | Key Findings (Concentration/Limit of Detection) | Source |

|---|---|---|---|---|---|

| Horse | Plasma | LC-MS/MS | Xylazine-d6 | Used for pharmacokinetic profiling during anesthesia. | frontiersin.org |

| Bovine, Porcine | Urine | LC-MS/MS | Xylazine-d6 | Validated working range: 2.5–25.0 µg kg−1 | nih.gov |

| Not Specified (Preclinical application) | Urine | UHPLC-QTOF | Not specified | LOD: 0.4 ng/mL | nih.gov |

| Cattle | Urine | Radiolabel Excretion Study | 14C-Xylazine | Urine to feces radioactivity ratio of 3:1. | fao.org |

| Rat | Urine | Metabolism Study | Not specified | ~8% of the drug is excreted unchanged. | mdpi.com |

| Cow | Urine | Metabolism Study | Not specified | <1% of the drug is excreted unchanged. | mdpi.com |

Forensic and Environmental Science Applications of Xylazine D6 Hydrochloride

Forensic Toxicological Analysis and Method Development for Xylazine (B1663881) Detection

In forensic toxicology, the definitive identification and quantification of drugs and their metabolites in biological samples are paramount. Xylazine-d6 (B1513463) hydrochloride is indispensable for developing and validating robust analytical methods for xylazine detection, particularly in post-mortem investigations. nih.govresearchgate.net

The use of an isotopically labeled internal standard like xylazine-d6 is a hallmark of high-quality analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govmdpi.comnih.gov This technique is considered a gold standard in forensic toxicology for its sensitivity and specificity. researchgate.net When a known quantity of xylazine-d6 hydrochloride is added to a biological sample at the beginning of the analytical process, it experiences the same processing conditions as the target analyte, xylazine. tandfonline.com This includes extraction, purification, and analysis. By comparing the signal of the internal standard to the signal of the native analyte, analysts can correct for any loss of substance during sample preparation or for variations in the instrument's response, a technique known as isotopic dilution. nih.govpulmonarychronicles.com

A study detailing a quantitative analysis of xylazine in postmortem blood utilized a deuterated internal standard to ensure accuracy. tandfonline.com The method was validated for bias, precision, and stability, with all metrics falling within acceptable ranges. nih.gov This underscores the importance of such standards in producing legally defensible toxicological results.

Post-mortem specimens such as blood, urine, and tissues are inherently complex and challenging matrices for toxicological analysis. waters.comcore.ac.ukwaters.com After death, processes like decomposition and drug redistribution can significantly alter the chemical composition of these samples, introducing a host of interfering substances. core.ac.ukresearchgate.net These endogenous compounds can interfere with the analysis in several ways, including suppressing or enhancing the ionization of the target analyte in the mass spectrometer, a phenomenon known as the "matrix effect." nih.gov

The analysis of xylazine in these specimens presents several analytical hurdles, especially during the extraction phase. waters.com The presence of fats and other biomolecules can complicate the isolation of xylazine, potentially leading to inaccurate quantification if not properly addressed. waters.combu.edu Furthermore, drug degradation can result in trace-level concentrations that are difficult to detect. core.ac.ukbu.edu

The use of this compound is a key strategy to overcome these challenges. Because the internal standard has nearly identical physicochemical properties to xylazine, it is affected by the matrix in a very similar way. nih.gov For instance, a validated method for quantifying xylazine in postmortem blood noted that while matrix effects were most prominent with xylazine, the deuterated internal standard experienced comparable effects, thus allowing for reliable correction and accurate measurement. nih.gov This ensures that the final reported concentration is a true reflection of what was present in the sample, despite the complexity of the matrix.

Stringent quality assurance (QA) and quality control (QC) procedures are fundamental to the integrity of results generated by forensic laboratories. utak.comkeystonelab.com The use of isotopically labeled internal standards like this compound is a cornerstone of these quality systems. ark-tdm.comutak.com

In method validation, this compound is used to establish key performance characteristics, including the limit of detection (LOD), limit of quantification (LOQ), linearity, precision, and accuracy. nih.govanalis.com.my For example, a method for quantifying xylazine in postmortem blood established an LOQ of 0.2 ng/mL using this approach. nih.gov Another method for oral fluid analysis achieved an LOQ as low as 0.1 ng/mL. nih.gov

For routine analysis, QC samples are prepared by spiking blank matrices (like drug-free blood or urine) with known concentrations of both xylazine and this compound. ark-tdm.com These QC samples are analyzed alongside casework specimens to monitor the performance of the assay. utak.comark-tdm.com If the calculated concentration of the QC sample falls within a pre-defined acceptance range, it provides confidence in the accuracy of the results for the unknown samples. ark-tdm.com This systematic approach ensures that the analytical process is consistently reliable and meets the rigorous standards required for forensic evidence. keystonelab.com

| Analytical Method | Matrix | Internal Standard | Limit of Quantification (LOQ) | Instrumentation |

|---|---|---|---|---|

| Quantitative Analysis of Xylazine and Fentanyl-Related Compounds nih.gov | Postmortem Blood | Xylazine-d6 | 0.2 ng/mL | LC-MS/MS |

| Qualitative and Quantitative Determination of Xylazine nih.gov | Oral Fluid | Xylazine-d6 | 0.1 ng/mL | LC-MS/MS |

| Determination of Residual Xylazine in Beverages analis.com.my | Beverages | Diazepam-d5 | 0.26 µg/mL | GC-FID |

| Analysis of Xylazine in Rat Tissues waters.com | Rat Tissue | Not specified | 50 ppt (B1677978) (0.05 ng/g) | UPLC-MS |

Wastewater-Based Epidemiology for Community-Level Substance Monitoring

Wastewater-based epidemiology (WBE) has emerged as a powerful and objective tool for monitoring public health trends, including the use of illicit substances at the community level. medrxiv.orgnih.gov By analyzing raw wastewater for specific human biomarkers, such as drug metabolites, researchers can estimate the collective consumption of a substance within a defined population. medrxiv.orgnih.gov This approach provides near real-time data that can complement other public health surveillance methods. nih.gov

The detection of xylazine in wastewater has been used to track its emergence and spread as an adulterant in the illicit drug supply. medrxiv.orgmathematica.orgresearchgate.net Studies in various locations, including Texas and Kentucky, have successfully detected xylazine in wastewater, often in conjunction with fentanyl, confirming its association with the opioid crisis. medrxiv.orgnih.govresearchgate.net

Accurate quantification of xylazine in wastewater is essential for WBE. As with forensic samples, wastewater is a highly complex matrix containing countless chemical and biological substances that can interfere with analysis. tandfonline.commdpi.com Therefore, the use of an internal standard is critical for achieving reliable results. nih.gov

This compound is the ideal internal standard for the quantification of xylazine in wastewater using isotope dilution mass spectrometry. pulmonarychronicles.com A study on xylazine in Texas wastewater explicitly details using both a calibration curve and an internal deuterated xylazine (xylazine-d6) standard to ensure analytical precision. pulmonarychronicles.com This dual approach strengthens the confidence in the quantification of xylazine concentrations, which were found to range from 0.1 to 1.44 ng/L in one sewershed. pulmonarychronicles.com The use of the deuterated standard helps to correct for any variability during the sample extraction and instrumental analysis, which is crucial when measuring such low concentrations. pulmonarychronicles.commdpi.com

| Study Location | Matrix | Key Finding | Reported Concentration Range | Internal Standard Used |

|---|---|---|---|---|

| El Paso, Texas pulmonarychronicles.commedrxiv.org | Wastewater | Xylazine detected in 3 of 4 treatment plants. | 0.1 to 1.44 ng/L | Xylazine-d6 |

| Kentucky nih.govresearchgate.net | Wastewater | 61.6% of daily wastewater samples were positive for xylazine. | Not specified (detection based on LOD) | Validated isotope dilution mass spectrometric method |

Analyzing environmental samples like wastewater requires specialized methodologies to handle the low analyte concentrations and high matrix complexity. tandfonline.commdpi.com Sample preparation is a critical step and often involves solid-phase extraction (SPE) to isolate and pre-concentrate the target analytes from the large volume of the water sample. mdpi.com SPE helps to remove interfering compounds and transfer the analytes into a small volume of a clean solvent suitable for injection into the analytical instrument. mdpi.com

The choice of analytical technique is also crucial. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity, which allows for the detection of trace and ultra-trace levels of contaminants. mdpi.commdpi.comacs.org

Throughout this multi-step process, from collection to analysis, the potential for analyte loss or signal fluctuation is significant. The inclusion of an isotopic internal standard like this compound from the very beginning is the most effective way to account for these variations. pulmonarychronicles.com It corrects for losses during SPE and compensates for matrix-induced ion suppression or enhancement during LC-MS/MS analysis, ensuring the final calculated concentration is accurate and reproducible. mdpi.com This rigorous methodology is essential for the validity of WBE studies and the public health actions they inform. nih.govresearchgate.net

Mechanistic and Preclinical Research Paradigms Involving Xylazine Analogues

In Vitro Studies on Cellular Interactions and Biochemical Pathways

In vitro research has been crucial in elucidating the molecular mechanisms of xylazine (B1663881). As an analogue of clonidine, xylazine's primary pharmacological activity is mediated through its function as a potent agonist at alpha-2 adrenergic receptors. usdoj.govgmpc-akademie.deeuropa.eu This interaction in the central nervous system leads to a decrease in the release of key neurotransmitters like norepinephrine (B1679862) and dopamine (B1211576). usdoj.gov Beyond its principal target, studies suggest xylazine may also interact with a range of other receptors, including cholinergic, serotonergic, dopaminergic, alpha-1 adrenergic, and histaminergic receptors, indicating a broad impact on various cellular processes. usdoj.govgmpc-akademie.de

A study on Human Umbilical Vein Endothelial Cells (HUVEC) investigated the direct cellular effects of xylazine. The research found that exposure to xylazine led to an increase in intracellular reactive oxygen species (ROS), which are chemically reactive molecules containing oxygen that can lead to cellular damage. nih.gov However, the same study observed no significant induction of reactive nitrogen species (RNS). nih.gov The generation of ROS was linked to DNA fragmentation, suggesting that xylazine can induce cell death through an apoptotic mechanism in endothelial cells. nih.govnih.gov These findings indicate that xylazine inhibits the proliferation of endothelial cells. nih.gov

Metabolic studies using rat liver microsomes have identified the biochemical pathways involved in xylazine's breakdown. These in vitro experiments showed that xylazine is transformed into several metabolites, including hydroxylated products and, most notably, the ring-opened compound N-(2,6-dimethylphenyl)thiourea, which was the major metabolite produced in these preparations. nih.gov This research highlights the specific enzymatic processes that metabolize the compound.

Table 1: Summary of In Vitro Research Findings for Xylazine

| Research Focus | Model System | Key Findings | Reference(s) |

|---|---|---|---|

| Receptor Binding | Various | Potent agonist at alpha-2 adrenergic receptors; potential interaction with cholinergic, serotonergic, and other receptors. | usdoj.govgmpc-akademie.deeuropa.eu |

| Cellular Toxicity | Human Umbilical Vein Endothelial Cells (HUVEC) | Increased Reactive Oxygen Species (ROS); induced apoptosis and DNA fragmentation; inhibited cell proliferation. | nih.govnih.gov |

| Biochemical Pathways | Rat Liver Microsomes | Metabolized into several products, with N-(2,6-dimethylphenyl)thiourea identified as the major metabolite. | nih.gov |

Animal Model Research on Behavioral and Physiological Effects

Preclinical research using various animal models has characterized the wide-ranging behavioral and physiological effects of xylazine. These studies form the basis of its use in veterinary medicine and provide insight into its pharmacological profile. usdoj.goveuropa.eu

Behavioral Effects: Studies in rats and mice have consistently shown that xylazine administration decreases general locomotor activity. usp.br In open-field tests, treated animals exhibited reduced ambulation and rearing, alongside increased periods of immobility. usp.br Interestingly, while xylazine did not induce catatonia on its own, it was found to suppress haloperidol-induced catatonia in mice. usp.br Further research in rats showed that xylazine enhanced stereotyped behavior induced by apomorphine. usp.br A study using planarians as a model organism also reported a dose-dependent disruption of locomotion, which began with a period of hyperkinesia without forward movement, followed by sedation. nih.gov In male rats, xylazine was observed to depress locomotor activity, although with significant variability among individual subjects. researchgate.net

Physiological Effects: Xylazine induces a complex array of physiological responses. A primary effect related to its action on central alpha-2 adrenergic receptors is a state of sedation, muscle relaxation, and analgesia. usdoj.gov This is accompanied by significant effects on the cardiovascular and respiratory systems. Animals often experience a transient increase in blood pressure, followed by a more sustained period of hypotension and bradycardia (slowed heart rate). wikipedia.orgbela-pharm.com A decrease in respiratory rate is also a commonly reported physiological effect. wikipedia.orgbiorxiv.org

Biochemical studies in mice have revealed that xylazine administration leads to an increase in brain noradrenaline levels, while brain dopamine levels remain unaffected. usp.br In freely moving rats, xylazine was found to induce a modest but prolonged state of hypothermia in both the brain and the body. biorxiv.org The same study detected a prolonged, dose-dependent decrease in brain oxygen levels, which may be a consequence of respiratory depression. biorxiv.org Furthermore, xylazine is known to affect glucose metabolism by activating alpha-2 adrenergic receptors on pancreatic beta cells, which inhibits insulin (B600854) release and can lead to transient hyperglycemia. wikipedia.orgresearchgate.net

Table 2: Summary of Behavioral and Physiological Effects in Animal Models

| Effect Category | Animal Model | Specific Effect Observed | Reference(s) |

|---|---|---|---|

| Behavioral | Rats, Mice | Decreased general activity (ambulation, rearing); increased immobility; suppression of haloperidol-induced catatonia; potentiation of apomorphine-induced stereotypy. | usp.br |

| Planarians | Dose-dependent disruption of locomotion (hyperkinesia followed by sedation). | nih.gov | |

| Rats | Depression of locomotor activity with individual variability. | researchgate.net | |

| Physiological | Various (Rats, Horses, Cattle, Dogs, Cats) | Sedation, muscle relaxation, analgesia. | usdoj.goveuropa.eu |

| Various | Transient hypertension followed by hypotension; bradycardia; respiratory depression. | wikipedia.orgbela-pharm.com | |

| Rats | Brain and body hypothermia; prolonged decrease in brain oxygen levels. | biorxiv.org | |

| Mice | Increased brain noradrenaline levels; no change in dopamine levels. | usp.br | |

| Cattle, Horses, Rats | Transient hyperglycemia due to inhibition of insulin release. | wikipedia.orgresearchgate.net |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Xylazine-d6 (B1513463) Hydrochloride |

| Xylazine |

| 6-monoacetylmorphine |

| Apomorphine |

| Clonidine |

| Cocaine |

| Dopamine |

| Haloperidol |

| Ketamine |

| N-(2,6-dimethylphenyl)thiourea |

Future Perspectives and Advancements in Deuterated Xylazine Research

Development of Novel Analytical Platforms for Xylazine (B1663881) and Its Derivatives

While LC-MS/MS is currently the gold standard, research continues into alternative and complementary analytical platforms. Future developments may include more widespread use of high-resolution mass spectrometry (HRMS) for untargeted screening, which can identify xylazine and its metabolites without prior knowledge of their presence. Additionally, simpler, rapid screening technologies like lateral flow immunoassays ("test strips") and portable mass spectrometers are being developed for on-site or point-of-care testing, which could provide faster alerts for public health and harm reduction services.

Expansion of Isotopic Labeling Applications in Drug Discovery and Development

The use of isotopic labeling, particularly deuteration, extends beyond its role in analytical standards. In a strategy known as "deuterium-enabled" drug development, specific C-H bonds at sites of metabolic activity are replaced with C-D bonds. This can slow down the rate of metabolism due to the kinetic isotope effect, potentially improving a drug's pharmacokinetic profile by increasing its half-life and reducing the formation of toxic metabolites. While this approach has not been publicly explored for xylazine itself as a therapeutic, it represents a significant area of pharmaceutical research where deuterated compounds are central to creating new or improved medicines.

Interdisciplinary Research Integrating Environmental and Biological Monitoring

A growing area of public health research is the integration of environmental surveillance with biological monitoring. Wastewater-based epidemiology (WBE) has emerged as a powerful tool to track community-level drug use. In this approach, scientists analyze raw wastewater for drugs and their metabolites to estimate consumption trends over time. Studies have successfully used Xylazine-d6 (B1513463) as an internal standard to quantify xylazine in wastewater, providing near real-time data on its prevalence in a population. nih.gov Correlating this environmental data with clinical data from emergency departments and forensic data from overdose cases creates a more comprehensive, interdisciplinary understanding of the impact of substances like xylazine on a community.

Table 4: List of Compound Names Mentioned

| Compound Name |

|---|

| 2,6-bis(trideuteriomethyl)aniline |

| 2,6-dimethylaniline (B139824) |

| 3-aminopropanol |

| 4-hydroxy-xylazine |

| Carbon disulfide |

| Deuterium (B1214612) |

| Fentanyl |

| Heroin |

| Xylazine |

| Xylazine-d6 |

| Xylazine-d6 Hydrochloride |

Q & A

Q. How is Xylazine-d6 Hydrochloride identified and characterized in research settings?

this compound is characterized using advanced analytical techniques such as HPLC (for purity assessment), NMR spectroscopy (to confirm deuterium incorporation and structural integrity), and mass spectrometry (MS) (for isotopic validation and molecular weight confirmation). These methods ensure batch-to-batch consistency and compliance with certified reference material (CRM) standards . For example, NMR can detect residual non-deuterated impurities, while MS/MS fragmentation patterns validate isotopic labeling efficiency .

Q. What are the best practices for handling and storing this compound to ensure stability?

- Storage : Store in airtight, light-resistant containers at 2–8°C to prevent degradation. Long-term storage at room temperature may accelerate decomposition, particularly under humid conditions .

- Handling : Use chemical-resistant gloves (e.g., nitrile) and safety goggles to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks, and adhere to institutional biosafety protocols .

- Disposal : Follow EPA and local regulations for hazardous waste. Incinerate via approved facilities to avoid environmental contamination .

Q. How is this compound utilized as an internal standard in pharmacokinetic studies?

this compound serves as a stable isotope-labeled internal standard in LC-MS/MS and GC-MS workflows. Its near-identical chemical properties to non-deuterated Xylazine Hydrochloride enable accurate quantification by correcting for matrix effects and ionization variability. For instance, in rodent brain studies, a defined concentration of Xylazine-d6 is spiked into homogenized tissue samples before extraction to normalize recovery rates and instrument drift .

Advanced Research Questions

Q. What methodological considerations are crucial when integrating this compound into LC-MS/MS assays?

- Isotopic Purity : Validate via high-resolution MS to ensure >99% deuterium incorporation, as lower purity can lead to cross-talk between analyte and internal standard channels .

- Matrix Effects : Use matrix-matched calibration curves to account for ion suppression/enhancement in biological samples (e.g., plasma, urine).

- Chromatographic Separation : Optimize gradient elution to resolve Xylazine-d6 from endogenous compounds and metabolites, reducing false positives .

Q. How can researchers address discrepancies in Xylazine quantification when using deuterated analogs?

Discrepancies often arise from deuterium isotope effects altering retention times or ionization efficiency. Mitigation strategies include:

Q. What are the implications of this compound's regulatory status on its use in laboratory research?

this compound is not listed on the TSCA inventory , restricting its use to R&D under qualified supervision (40 CFR 720.36). Researchers must document compliance with CERCLA/SARA Title III for hazardous substance reporting and ensure disposal aligns with RCRA guidelines .

Q. How does the chemical stability of this compound under varying environmental conditions impact experimental reproducibility?

High-pressure studies reveal that this compound forms pressure-stabilized solvates (e.g., with CHCl₃ or CH₂Cl₂) above 0.1 GPa, altering crystallinity and solubility. To ensure reproducibility, maintain standardized storage conditions (dry, low-temperature) and avoid prolonged exposure to solvents during sample preparation .

Q. What advanced strategies mitigate matrix effects when using this compound in complex biological matrices?

Q. How do researchers validate the isotopic purity of this compound, and what are the consequences of impurities?

Isotopic purity is validated via high-resolution orbitrap MS and ²H-NMR . Impurities >1% non-deuterated Xylazine can skew quantification in trace-level assays, necessitating batch rejection or correction factors .

Q. In multi-residue analytical methods, how is cross-reactivity between this compound and structurally similar compounds managed?

Cross-reactivity is minimized using tandem mass spectrometry (MS/MS) with selective reaction monitoring (SRM). For example, monitor unique transitions like m/z 263→246 (Xylazine-d6) versus m/z 257→240 (non-deuterated Xylazine) to differentiate signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.